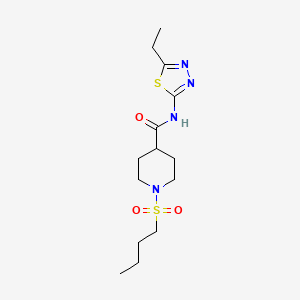
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. BPTP belongs to the family of piperidinecarboxamide compounds and has been studied for its effects on various physiological and biochemical processes.
作用機序
The mechanism of action of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the activation of the protein kinase C (PKC) enzyme. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound activates PKC by binding to its regulatory domain, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. This compound can protect neurons from oxidative stress and prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease. This compound also has anti-inflammatory properties and can reduce inflammation in the brain and other tissues. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and can be stored for long periods without degradation. Additionally, this compound has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of neurons in these disorders. Another area of interest is the development of this compound analogs that can have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies is another area of future research.
合成法
The synthesis of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 1-(butylsulfonyl)piperidine with 5-ethyl-1,3,4-thiadiazol-2-amine. The resulting intermediate is then reacted with 4-bromo-2-chloropyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease.
特性
IUPAC Name |
1-butylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-3-5-10-23(20,21)18-8-6-11(7-9-18)13(19)15-14-17-16-12(4-2)22-14/h11H,3-10H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFDWZUZQFVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

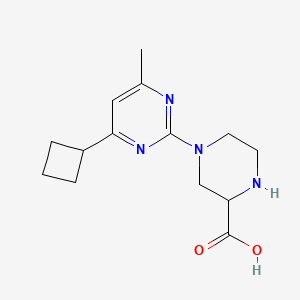
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
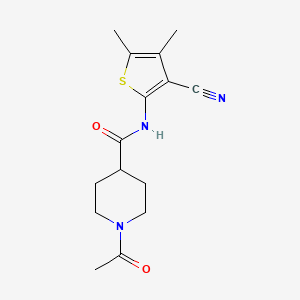
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)
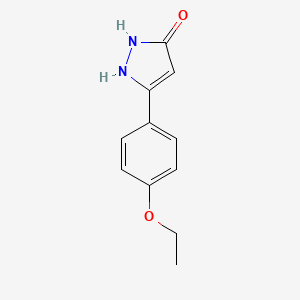
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)
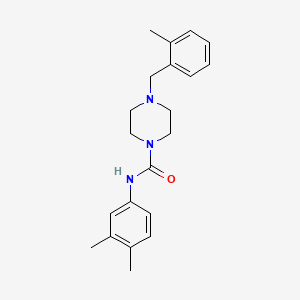
![3-sec-butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323633.png)
![N-(2-{[(isopropylamino)carbonyl]amino}-3-methylphenyl)-2-methylpropanamide](/img/structure/B5323638.png)

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)